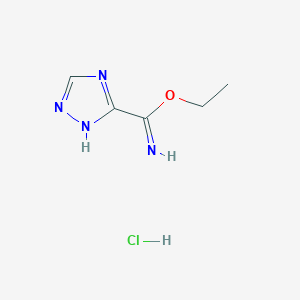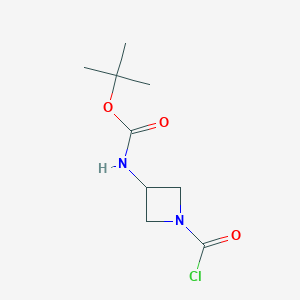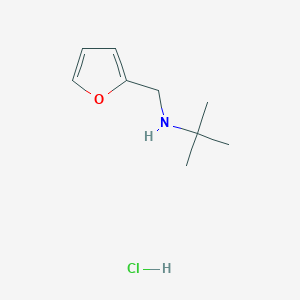![molecular formula C28H19N3O2 B2475343 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 955963-18-5](/img/structure/B2475343.png)
2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione, also known as NPD1, is a small molecule that has been extensively studied in the field of neuroscience. It is a derivative of the endogenous lipid mediator docosahexaenoic acid (DHA) and has been found to play a crucial role in neuroprotection and neuroinflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound’s synthesis involves the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). It is prepared by reacting diethyl (α-azido(benzamido)methyl)phosphonate with 2-naphthyl propiolate, resulting in excellent yield and high regioselectivity . The structure is fully characterized using NMR spectroscopy, IR, and HRMS.
Crystallographic Study
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system, space group P21/c .
Electronic Properties
Quantum chemical investigations reveal insights into the electronic characterization of related ligands. For instance, the naphthyl moiety linked to 3-(2-pyridyl) pyrazole ligands has been studied .
Potential Applications
a. Medicinal Chemistry: Aminophosphonates, like our compound, have intriguing properties as peptide enzyme inhibitors. They mimic transition states of amines and esters in biological processes. Their chelating attributes with pharmacological targets make them promising candidates for drug development .
b. Agrochemistry: Aminophosphonates find applications in agrochemicals due to their physicochemical properties. Their hydrogen acceptor and donor functions contribute to their chelating abilities and potential use as crop protection agents .
Eigenschaften
IUPAC Name |
2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O2/c32-27-24-12-6-7-13-25(24)28(33)30(27)17-22-18-31(23-10-2-1-3-11-23)29-26(22)21-15-14-19-8-4-5-9-20(19)16-21/h1-16,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGLDSQSVMLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CN5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2475263.png)
![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)
![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)



![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)
![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)
![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)
![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)